3-Chloro-N,N-dimethylspiro(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-en)-4'-amine
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Overview
Description
3-Chloro-N,N-dimethylspiro(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-en)-4’-amine is a synthetic organic compound It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethylspiro(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-en)-4’-amine typically involves multiple steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylation of the amine:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the chloro group to other functional groups like hydroxyl or amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic amines: Compounds with similar spirocyclic structures and amine functionalities.
Chloro-substituted aromatics: Compounds with chloro groups attached to aromatic rings.
Uniqueness
The uniqueness of 3-Chloro-N,N-dimethylspiro(5H-dibenzo(a,d)cycloheptene-5,1’-cyclohex-2’-en)-4’-amine lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
41659-20-5 |
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Molecular Formula |
C22H23Cl2N |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
5'-chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine;hydrochloride |
InChI |
InChI=1S/C22H22ClN.ClH/c1-24(2)19-11-13-22(14-12-19)20-6-4-3-5-16(20)7-8-17-9-10-18(23)15-21(17)22;/h3-11,13,15,19H,12,14H2,1-2H3;1H |
InChI Key |
OEAIWCFLDKVTJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC2(C=C1)C3=CC=CC=C3C=CC4=C2C=C(C=C4)Cl.Cl |
Origin of Product |
United States |
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